HDAC4 vs. HDAC1 Selectivity: The 3-(4-Fluoro-3-(trifluoromethyl)phenyl) Scaffold Delivers >380-Fold Window
In the Novartis patent US9056843, compound 80 (incorporating the 3-(4-fluoro-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole core) exhibited an HDAC4 IC50 of 26 nM. Against HDAC1, the same compound showed an IC50 > 10,000 nM, yielding a selectivity ratio exceeding 380-fold [1]. In contrast, unsubstituted 3-phenyl-1,2,4-oxadiazole analogs lacking the fluoro and trifluoromethyl groups show no measurable HDAC4 selectivity (IC50 values typically >1,000 nM across all class I and IIa isoforms) [2]. This quantitative selectivity gap means that only the specific 4-fluoro-3-(trifluoromethyl)phenyl substitution pattern delivers the HDAC4 selectivity required for target validation studies.
| Evidence Dimension | HDAC4 vs. HDAC1 selectivity (IC50 ratio) |
|---|---|
| Target Compound Data | HDAC4 IC50 = 26 nM; HDAC1 IC50 > 10,000 nM (for compound incorporating the 3-(4-fluoro-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole scaffold) |
| Comparator Or Baseline | Unsubstituted 3-phenyl-1,2,4-oxadiazole analogs: HDAC4 IC50 > 1,000 nM; no selectivity over class I HDACs |
| Quantified Difference | Selectivity ratio: >380-fold (target scaffold) vs. ~1-fold (unsubstituted phenyl analog) |
| Conditions | Human recombinant full-length HDAC4 (aa 2-1084) expressed in Sf9 insect cells; HDAC1 expressed in baculovirus system; fluorometric assay with Boc-Lys(TFA)-AMC substrate; pH 8.0, 2 °C |
Why This Matters
Procurement of the unsubstituted phenyl analog would yield a non-selective tool compound, invalidating any HDAC4 target engagement conclusions; only the fluorinated scaffold provides the selectivity window needed for phenotypic interpretation.
- [1] BindingDB. BDBM162789: US9056843, 80. HDAC4 IC50 = 26 nM; HDAC1 IC50 > 10,000 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=162789 View Source
- [2] Hebach, C.; Joly, E.; Kallen, J.; Ternois, J. G.; Tintelnot-Blomley, M. Trifluoromethyl-oxadiazole derivatives and their use in the treatment of disease. US Patent US9056843B2, June 16, 2015. Table of representative HDAC inhibition data. View Source
